2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(4-bromo-2-ethylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-11-9-12(18)7-8-15(11)19-10-20-16(21)13-5-3-4-6-14(13)17(20)22/h3-9,19H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAPWZXTQUADJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities. The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects of these influences would depend on the specific pathway and the biological context.
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known by its CAS number 1241674-55-4, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
The molecular formula of this compound is C17H15BrN2O2 with a molecular weight of 359.22 g/mol. The compound features a bromine atom and an ethyl group attached to a phenyl ring, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-ethylaniline with isoindole derivatives under controlled conditions. The synthetic pathways often aim to optimize yield and purity while ensuring the retention of the desired biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a structure-activity relationship (SAR) study indicated that modifications in the phenyl ring can enhance anticancer efficacy. The presence of electron-withdrawing groups like bromine is crucial for increasing potency against cancer cells, as seen in related isoindole derivatives .
Case Study:
In one study, derivatives of isoindole were tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results showed that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that the presence of specific functional groups enhances its antimicrobial efficacy .
Case Study:
A study highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections .
The proposed mechanisms through which this compound exerts its biological activities include:
- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: It may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Antibacterial Mechanisms: The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The isoindole-1,3-dione scaffold is highly versatile, with substitutions at position 2 significantly altering properties. Below is a comparative table of key analogues:
Research Findings and Trends
Agrochemical vs. Pharmaceutical Applications: While folpet () and difluoromethylthio derivatives () are used as pesticides, piperazinyl-isoindole-diones () are explored for Alzheimer’s therapy.
Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction times compared to traditional reflux methods (), a consideration for scaling production.
Crystallographic Insights : The fluoro-hydroxybenzyl derivative () demonstrated precise X-ray refinement, underscoring the importance of halogen substituents in crystal packing and stability.
Preparation Methods
Synthesis of Isoindole-1,3(2H)-dione Core
- Starting materials: Phthalic anhydride and an amine or ammonia
- Reaction conditions: Heating phthalic anhydride with ammonia or primary amine under reflux in an appropriate solvent (e.g., acetic acid or glacial acetic acid) leads to ring closure and formation of the isoindole-1,3-dione ring system.
- Notes: The acidic proton on the imide nitrogen allows for subsequent functionalization.
Mannich Reaction for Aminomethyl Substitution
-
- 4-Bromo-2-ethyl aniline (or its equivalent amine)
- Formaldehyde (as the methylene source)
- Isoindole-1,3-dione (phthalimide derivative)
Procedure:
The Mannich reaction involves the condensation of the amine with formaldehyde to form an iminium ion intermediate, which then reacts with the nucleophilic imide nitrogen of the isoindole-1,3-dione. This forms the aminomethyl linkage connecting the substituted phenyl ring to the isoindole core.Reaction conditions:
Typically performed in a polar solvent such as methanol or ethanol, under mild heating or room temperature, sometimes catalyzed by acids or bases depending on substrate reactivity.Yields and optimization:
Literature reports indicate that yields can be optimized by controlling temperature, solvent choice, and molar ratios. Ultrasonic irradiation and catalysts such as InCl3 have been shown to improve reaction rates and yields in related heterocyclic syntheses, suggesting potential applicability here.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Phthalimide formation | Phthalic anhydride + NH3, reflux in acetic acid | Formation of isoindole-1,3-dione core |
| 2 | Mannich reaction | 4-Bromo-2-ethyl aniline + formaldehyde + phthalimide, MeOH, mild heat | Aminomethyl linkage formation, moderate to high yield |
| 3 | Purification | Recrystallization in ethanol or chromatography | Pure 2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione |
Research Findings and Characterization
Spectroscopic characterization:
The synthesized compound is characterized by 1H NMR and 13C NMR to confirm the chemical shifts corresponding to the aromatic protons, the methylene bridge, and the isoindole ring protons. FT-IR confirms the imide carbonyl groups, and ESI-MS verifies the molecular weight.Biological activity relevance: Derivatives of isoindoline-1,3-dione with substituted phenyl amines have been studied for their biological activities including acetylcholinesterase inhibition, which is relevant for neurodegenerative disease therapy. This underscores the importance of precise synthetic control to obtain pure compounds for bioactivity assays.
Q & A
Q. What are the optimal synthetic routes for 2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, combining equimolar amounts of 1H-isoindole-1,3(2H)-dione derivatives and 4-bromo-2-ethylphenylamine in ethanol under reflux (1–2 hours) yields the target compound. Slow evaporation of the solvent facilitates crystallization, achieving ~70% yield .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 1–2 hours |
| Purification | Slow evaporation |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, particularly for verifying the amide linkage and bromine substitution pattern. Complement this with ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can experimental design address contradictions in solubility data across studies?
- Methodological Answer : Conduct a split-plot factorial design to isolate variables (e.g., solvent polarity, temperature). For instance, test solubility in dimethyl sulfoxide (DMSO), ethanol, and water at 25°C and 50°C. Use ANOVA to analyze variance between replicates and identify confounding factors .
Q. What computational strategies predict the compound’s environmental fate and biodegradability?
- Methodological Answer : Apply molecular dynamics (MD) simulations to assess partitioning coefficients (log Kow) and persistence in soil/water systems. Validate predictions with experimental data from INCHEMBIOL -style studies, which measure abiotic degradation rates under UV exposure and microbial activity .
Q. How can molecular docking elucidate potential biological targets?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry, then perform docking against protein databases (e.g., PDB) using AutoDock Vina. Focus on binding affinities to enzymes like cyclooxygenase-2 (COX-2), given structural similarities to known isoindole-dione inhibitors .
Data Analysis and Conflict Resolution
Q. How to resolve discrepancies in reported melting points (e.g., 155–158°C vs. 162–165°C)?
Q. What statistical methods validate antioxidant activity assays (e.g., DPPH vs. ABTS)?
- Methodological Answer : Apply Bland-Altman analysis to compare IC₅₀ values from both assays. Use hierarchical clustering to group results by mechanism (H-atom transfer vs. electron transfer). Ensure normalization to reference compounds like ascorbic acid .
Environmental and Safety Considerations
Q. What protocols ensure safe handling of brominated isoindole-dione derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
